Diaminosuccinic acid

Beschreibung

Eigenschaften

CAS-Nummer |

921-52-8 |

|---|---|

Molekularformel |

C4H8N2O4 |

Molekulargewicht |

148.12 g/mol |

IUPAC-Name |

(3S)-2,3-diaminobutanedioic acid |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1 |

InChI-Schlüssel |

PGNYNCTUBKSHHL-PIKHSQJKSA-N |

Isomerische SMILES |

[C@H](C(C(=O)O)N)(C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)(C(=O)O)N |

Synonyme |

2,3-diaminosuccinicacid; 921-52-8; DL-2,3-diaminosuccinicacid; meso-2,3-Diaminosuccinicacid; 3-Aminoasparticacid; NSC146876; 29276-73-1; 50817-04-4; (2S,3S)-DIAMINOSUCCINICACID; NSC-146876; AC1Q5S2M; 2,3-diaminobutanedioicacid; D6796_ALDRICH; C4H8N2O4.2HCl; D6796_SIGMA; SCHEMBL600021; AC1L671V; C4H8N2O4; CHEMBL1986009; MolPort-003-941-124; DL-2,3-Diaminosuccinicacid2HCl; ANW-63277; AR-1F1891; AKOS006283209; AM82548 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the stereoisomers of 2,3-diaminosuccinic acid

An In-depth Technical Guide to the Stereoisomers of 2,3-Diaminosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminosuccinic acid, a non-proteinogenic α,β-diamino acid, presents a compelling case study in stereoisomerism. With two chiral centers, it exists as a pair of enantiomers and a meso compound, each possessing distinct stereochemical configurations that dictate their physical, chemical, and biological properties. This guide provides a comprehensive exploration of these stereoisomers, detailing their structural distinctions, physicochemical properties, and stereoselective synthesis and separation strategies. Furthermore, we delve into their applications, particularly as constrained building blocks in peptide synthesis and as chiral synthons in drug development, offering insights grounded in established scientific principles and methodologies.

Foundational Principles: Stereoisomerism in 2,3-Diaminosuccinic Acid

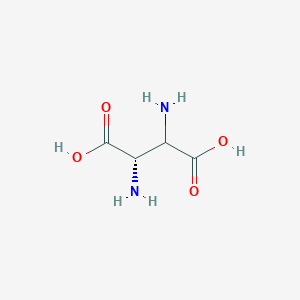

2,3-Diaminosuccinic acid (systematic name: 2,3-diaminobutanedioic acid) is a dicarboxylic acid containing two amine groups on adjacent carbon atoms (C2 and C3).[1] These two carbons are stereogenic centers, giving rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers.[2] However, due to the symmetrical nature of the substitution pattern (the same four groups—H, NH₂, COOH, and the other chiral carbon group—are attached to both C2 and C3), one of the potential isomers possesses an internal plane of symmetry, rendering it achiral. This special type of diastereomer is known as a meso compound.

Consequently, 2,3-diaminosuccinic acid exists as three distinct stereoisomers:

-

A pair of enantiomers: (2R,3R)-2,3-diaminosuccinic acid and (2S,3S)-2,3-diaminosuccinic acid.

-

A meso diastereomer: (2R,3S)-2,3-diaminosuccinic acid.

The relationship between these isomers is a critical concept. The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other (enantiomers). The meso isomer is a diastereomer of both the (2R,3R) and (2S,3S) forms.

Figure 1: Logical relationship of 2,3-diaminosuccinic acid stereoisomers.

Characterization of the Stereoisomers

The distinct three-dimensional arrangement of atoms in each stereoisomer results in unique physical and spectroscopic properties.

The Enantiomeric Pair: (2R,3R)- and (2S,3S)-Diaminosuccinic Acid

These isomers are chiral and therefore optically active, meaning they rotate the plane of polarized light in equal but opposite directions. The (+)-enantiomer has been isolated from natural sources, specifically from the fermentation broths of Streptomyces rimosus.[3] As enantiomers, they share identical physical properties such as melting point, solubility, and boiling point, but differ in their interaction with other chiral entities, a principle that is fundamental to their biological activity and separation.

-

(2R,3R)-2,3-Diaminosuccinic Acid : The dextrorotatory (+) form.

-

(2S,3S)-2,3-Diaminosuccinic Acid : The levorotatory (-) form.

The Meso Isomer: (2R,3S)-Diaminosuccinic Acid

The meso isomer contains two stereocenters but is achiral overall due to an internal plane of symmetry that bisects the C2-C3 bond.[4] This symmetry plane means the molecule is superimposable on its mirror image. Consequently, meso-2,3-diaminosuccinic acid is optically inactive.[4] Its physical properties, such as melting point and solubility, differ from those of the enantiomeric pair, allowing for separation by standard laboratory techniques like crystallization or chromatography.[5] This compound is of significant biochemical interest as it can serve as a substrate for enzymes like D-aspartate oxidase.[6]

Comparative Physicochemical Properties

The table below summarizes the key properties of the three stereoisomers, providing a clear basis for their identification and differentiation.

| Property | (2R,3R)-2,3-Diaminosuccinic Acid | (2S,3S)-2,3-Diaminosuccinic Acid | meso-2,3-Diaminosuccinic Acid |

| Systematic Name | (2R,3R)-2,3-Diaminobutanedioic acid | (2S,3S)-2,3-Diaminobutanedioic acid | (2R,3S)-2,3-Diaminobutanedioic acid[7] |

| Common Name | (+)-2,3-Diaminosuccinic acid | (-)-2,3-Diaminosuccinic acid | meso-2,3-Diaminosuccinic acid |

| CAS Number | Not specified | Not specified | 23220-52-2 |

| Molecular Formula | C₄H₈N₂O₄ | C₄H₈N₂O₄ | C₄H₈N₂O₄ |

| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |

| Melting Point | Decomposes at 240-260 °C[3] | Decomposes at 240-260 °C | ~304 °C[8] |

| Optical Rotation | [α]D +28° (c=1, 5% NaOH)[3] | [α]D -28° (c=1, 5% NaOH) | 0° (optically inactive) |

| Chirality | Chiral | Chiral | Achiral (internal symmetry) |

Synthesis and Separation Strategies

The preparation of stereochemically pure 2,3-diaminosuccinic acid isomers is a significant challenge that underpins their use in research and development. Synthetic routes typically yield mixtures of diastereomers (the racemic pair and the meso form), which must then be separated. The resulting racemic mixture requires a final resolution step to isolate the individual enantiomers.

Figure 2: Workflow for isolating pure stereoisomers of 2,3-diaminosuccinic acid.

Protocol: Separation of Diastereomers

The significant difference in physical properties between the meso form and the enantiomeric pair allows for their separation using standard laboratory techniques. Fractional crystallization is a common and effective method.

Objective: To separate meso-2,3-diaminosuccinic acid from the (±)-2,3-diaminosuccinic acid pair from a crude synthetic mixture.

Principle: The diastereomers exhibit different solubilities in a given solvent system. By carefully controlling temperature and concentration, one diastereomer can be selectively crystallized out of solution while the other remains dissolved.

Methodology:

-

Dissolution: Dissolve the crude mixture of stereoisomers in a minimum amount of hot deionized water. The diastereomers will have different saturation points.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to obtain a clear, saturated solution.

-

Controlled Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer (often the meso form, depending on the exact conditions) will begin to crystallize. To maximize yield, the cooling can be continued in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to obtain the purified first diastereomer.

-

Second Crop: The mother liquor is now enriched with the second diastereomer. It can be concentrated by evaporation and cooled again to induce crystallization of the second component.

-

Purity Analysis: Assess the purity of each fraction using techniques like melting point determination or HPLC. The meso form will show no optical activity, confirming its identity.

Protocol: Resolution of Enantiomers

Resolving the racemic mixture of (2R,3R) and (2S,3S) isomers requires a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated.

Objective: To resolve a racemic mixture of (±)-2,3-diaminosuccinic acid.

Principle: A chiral acid or base is used to react with the racemic amino acid. This reaction forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers.

Methodology:

-

Salt Formation: Dissolve the racemic mixture in a suitable solvent (e.g., aqueous ethanol). Add an equimolar amount of a chiral resolving agent (e.g., a chiral base like (+)-brucine or a chiral acid like (+)-tartaric acid).

-

Diastereomeric Salt Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly. One of the diastereomeric salts will preferentially crystallize.

-

Isolation of Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify or basify (depending on the resolving agent used) to break the salt and precipitate the chiral amino acid enantiomer. For example, if a chiral base was used, acidification will protonate the amino acid and leave the resolving agent's conjugate acid in solution.

-

Purification: Collect the purified enantiomer by filtration, wash thoroughly with water to remove any remaining resolving agent, and dry.

-

Isolation of Second Enantiomer: The second enantiomer can be recovered from the mother liquor from step 3 by a similar process of basification/acidification.

-

Validation: Confirm the identity and enantiomeric purity of each isolated isomer using polarimetry to measure the specific optical rotation and chiral HPLC.

Applications in Research and Drug Development

The stereochemically defined structures of 2,3-diaminosuccinic acid isomers make them valuable building blocks in several advanced applications.

-

Peptide Synthesis: Incorporation of these non-proteinogenic amino acids into peptides can induce specific secondary structures (e.g., β-turns) and confer resistance to enzymatic degradation. Their constrained nature is a powerful tool for designing peptidomimetics with enhanced stability and biological activity. The meso form is particularly useful for creating unique structural motifs in peptide chemistry.

-

Chiral Ligands: The amino and carboxylate groups can coordinate to metal centers, making these molecules excellent precursors for chiral ligands used in asymmetric catalysis.

-

Drug Development: As chiral building blocks, they are used in the stereoselective synthesis of complex pharmaceutical compounds. The defined stereochemistry is crucial, as different enantiomers of a drug often have vastly different pharmacological and toxicological profiles.

Conclusion

The stereoisomers of 2,3-diaminosuccinic acid—the (2R,3R) and (2S,3S) enantiomers and the (2R,3S) meso compound—offer a clear and compelling illustration of the structural basis of chirality and diastereomerism. Understanding their distinct properties and the methodologies for their selective synthesis and separation is paramount for their effective application. For professionals in drug development and chemical research, these isomers represent not just academic curiosities, but versatile tools for the rational design of novel peptides, catalysts, and therapeutic agents.

References

-

Ciez, D., Kalinowska-Tłuścik, J., & Marchewka, J. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Australian Journal of Chemistry, 65(4), 384-391. [Online] Available at: [Link]

-

Chemsrc. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2. [Online] Available at: [Link]

-

Hochstein, F. A. (1959). (+)-2,3-Diaminosuccinic Acid. The Journal of Organic Chemistry, 24(5), 679-681. [Online] Available at: [Link]

-

ChemBK. (2R,3S)-diaminosuccinic acid. [Online] Available at: [Link]

-

PubChem. 2,3-Diaminosuccinic acid. [Online] Available at: [Link]

-

Chemistry LibreTexts. 3.6.3: Diastereomers. [Online] Available at: [Link]

Sources

- 1. 2,3-Diaminosuccinic acid | C4H8N2O4 | CID 287290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 23220-52-2: meso-2,3-diaminosuccinic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chembk.com [chembk.com]

A Technical Guide to the Physicochemical Properties of meso-2,3-Diaminosuccinic Acid

Introduction

meso-2,3-Diaminosuccinic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest in the fields of coordination chemistry, peptide synthesis, and materials science. As a stereoisomer of 2,3-diaminosuccinic acid, its unique structural properties—defined by two stereocenters but overall achirality—govern its function and potential applications. Unlike its chiral counterparts (D- and L-isomers), the meso form possesses an internal plane of symmetry, which profoundly influences its crystalline structure, spectroscopic signature, and interactions with other molecules.

This guide provides an in-depth exploration of the core physicochemical properties of meso-2,3-diaminosuccinic acid. Moving beyond a simple datasheet, we delve into the causality behind its characteristics, offer theoretical frameworks for its analysis where empirical data is sparse, and provide robust experimental protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this versatile chemical building block.

Molecular Structure and Stereochemistry

The defining characteristic of meso-2,3-diaminosuccinic acid is its stereochemistry. The IUPAC name, (2R,3S)-2,3-diaminobutanedioic acid, specifies the absolute configuration at its two chiral centers (C2 and C3).[1] However, because the substituents on C2 and C3 are identical (a hydrogen, an amino group, and a carboxylic acid group) and the configurations are opposite (one R, one S), the molecule contains an internal plane of symmetry. This renders the molecule achiral and optically inactive, a defining feature of all meso compounds.[2]

This structural symmetry is not merely a geometric curiosity; it dictates the molecule's physical properties. The equivalence of the two halves of the molecule simplifies its Nuclear Magnetic Resonance (NMR) spectra and influences its packing in a crystal lattice.

Core Physicochemical Properties

The fundamental properties of meso-2,3-diaminosuccinic acid are summarized below. It is noteworthy that while basic identifiers are well-established, certain experimental values like melting point and pKa are not consistently reported in readily accessible literature, reflecting the compound's status as a specialized reagent rather than a bulk commodity.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₄H₈N₂O₄ | [1][3] |

| Molecular Weight | 148.12 g/mol | [1][3] |

| Appearance | White to light-yellow crystalline powder | [2] |

| IUPAC Name | (2R,3S)-2,3-diaminobutanedioic acid | [1] |

| CAS Number | 23220-52-2 | [4] |

| Density | 1.611 g/cm³ | [5] |

| Melting Point | Not consistently reported (N/A). Similar structures, like amino acids and their derivatives, typically exhibit high melting points (>200°C) with decomposition due to strong intermolecular hydrogen bonding in their zwitterionic state. For instance, the related compound meso-2,3-dibromosuccinic acid melts with decomposition around 255-280°C.[6][7] | [5] |

| Solubility | Soluble in water.[2] The presence of two carboxylic acid and two amino functional groups allows for extensive hydrogen bonding with water. Insoluble in non-polar organic solvents. |

Acid-Base Chemistry and Protonation States

meso-2,3-Diaminosuccinic acid is a tetraprotic acid, possessing four ionizable protons: two from the carboxylic acid groups and two from the protonated amino groups. The stepwise dissociation of these protons is fundamental to its behavior in solution, particularly its ability to chelate metal ions.

H₄L²⁺ ⇌ H₃L⁺ + H⁺ (pKa₁) H₃L⁺ ⇌ H₂L + H⁺ (pKa₂) H₂L ⇌ HL⁻ + H⁺ (pKa₃) HL⁻ ⇌ L²⁻ + H⁺ (pKa₄)

Here, H₄L²⁺ represents the fully protonated species dominant in strongly acidic conditions. As the pH increases, the carboxylic acid protons (pKa₁ and pKa₂) will dissociate first, followed by the ammonium protons (pKa₃ and pKa₄). The diagram below illustrates this sequential deprotonation.

Caption: Stepwise deprotonation of meso-2,3-diaminosuccinic acid with increasing pH.

The determination of these pKa values is a critical step in characterizing the molecule, for which a detailed protocol is provided in Section 6.

Spectroscopic Characterization Profile (Theoretical)

Definitive, published spectra for meso-2,3-diaminosuccinic acid are not commonly available. However, a robust theoretical profile can be predicted based on its symmetrical structure.

¹H NMR Spectroscopy: Due to the internal plane of symmetry, the two methine protons (-CH(NH₂)(COOH)) are chemically and magnetically equivalent.

-

Expected Signal: A single sharp peak (singlet) in the region of 3.5-4.5 ppm.

-

Solvent Considerations: In D₂O, the protons on the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium and become invisible. The methine proton signal would remain. In a non-exchanging solvent like DMSO-d₆, broad signals for the NH₂ and COOH protons would be observable.

¹³C NMR Spectroscopy: The molecular symmetry also results in the equivalence of carbon atoms.

-

Expected Signals: Two distinct signals are predicted.

-

A signal for the two equivalent methine carbons (-C H(NH₂)(COOH)) around 50-60 ppm.

-

A signal for the two equivalent carboxyl carbons (-C OOH) further downfield, around 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical of amino acids.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

N-H Stretch: A moderate band around 3000-3300 cm⁻¹, which may be superimposed on the O-H stretch.

-

C=O Stretch: A strong, sharp absorption around 1700-1750 cm⁻¹ for the carbonyl of the carboxylic acid. In the zwitterionic solid state, this is replaced by a carboxylate COO⁻ asymmetric stretch near 1600 cm⁻¹.

-

N-H Bend: A band around 1500-1640 cm⁻¹ for the amine group.

Proposed Synthesis Route

A logical and reliable synthesis of meso-2,3-diaminosuccinic acid can be achieved via a two-step process starting from fumaric acid. This pathway leverages a stereospecific bromination followed by a nucleophilic substitution.

-

Step 1: Synthesis of meso-2,3-Dibromosuccinic Acid: Fumaric acid undergoes a stereospecific anti-addition of bromine in an aqueous medium to yield meso-2,3-dibromosuccinic acid.[8] The trans geometry of fumaric acid directly leads to the meso product.

-

Step 2: Amination: The resulting meso-dibromo intermediate is then subjected to nucleophilic substitution with an amine source, such as aqueous ammonia, under heat and pressure. This replaces both bromine atoms with amino groups, yielding the final meso-2,3-diaminosuccinic acid product. Purification is typically achieved by recrystallization from water or an alcohol-water mixture.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the four acid dissociation constants (pKa values) of meso-2,3-diaminosuccinic acid in an aqueous solution.

Principle: A known quantity of the acid is dissolved in water and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of base added. The pKa values correspond to the pH at the half-equivalence points.

Materials:

-

meso-2,3-Diaminosuccinic acid (high purity)

-

0.1 M NaOH solution, standardized (carbonate-free)

-

Deionized, degassed water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

100 mL beaker

Methodology:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 23220-52-2: meso-2,3-diaminosuccinic acid | CymitQuimica [cymitquimica.com]

- 3. 2,3-Diaminosuccinic acid | C4H8N2O4 | CID 287290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23220-52-2 Cas No. | meso-2,3-Diaminosuccinic acid | Apollo [store.apolloscientific.co.uk]

- 5. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. meso-2,3-Dibromosuccinic acid, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

The Natural Occurrence of 2,3-Diaminoacids: A Technical Guide for Researchers

Abstract

Non-proteinogenic amino acids represent a vast and largely untapped reservoir of chemical diversity with significant potential in drug discovery and development. Among these, α,β-diamino acids, particularly 2,3-diaminoacids, are crucial building blocks of a variety of bioactive natural products, endowing them with unique structural features and biological activities. This technical guide provides a comprehensive overview of the natural occurrence of 2,3-diaminoacids, with a focus on their biosynthesis, their incorporation into complex secondary metabolites, and their established physiological roles. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of these fascinating molecular scaffolds.

Introduction to 2,3-Diaminoacids: Beyond the Canonical Twenty

The repertoire of life's chemistry extends far beyond the 20 proteinogenic amino acids that form the basis of proteins. Non-proteinogenic amino acids, numbering in the hundreds, are integral components of a wide array of natural products, contributing to their structural complexity and biological function.[1][2] Within this diverse class of molecules, 2,3-diaminoacids are characterized by the presence of amino groups on both the α and β carbons of the amino acid backbone. This structural motif imparts distinct conformational properties and the potential for additional chemical modifications, making them valuable constituents of peptidic and polyketide-based natural products.

This guide will delve into the natural world's utilization of 2,3-diaminoacids, exploring their known occurrences, the elegant enzymatic machinery responsible for their synthesis, and their contribution to the bioactivity of the parent molecules.

L-2,3-Diaminopropionic Acid (L-Dap): A Cornerstone of Potent Antibiotics

L-2,3-Diaminopropionic acid (L-Dap) is one of the most well-characterized naturally occurring 2,3-diaminoacids, primarily due to its presence in several clinically significant antibiotics.[3]

Occurrence in Tuberactinomycin Antibiotics: Viomycin and Capreomycin

The tuberactinomycin family of antibiotics, which includes viomycin and capreomycin, are critical second-line treatments for multidrug-resistant tuberculosis.[4] These cyclic non-ribosomal peptides feature L-Dap as a key structural component. Viomycin, first isolated from Streptomyces puniceus, and capreomycin, from Saccharothrix mutabilis (formerly Streptomyces capreolus), both rely on the unique properties of L-Dap for their potent inhibitory action on bacterial protein synthesis.[5][6]

Biosynthesis of L-Dap in Tuberactinomycin Producers

The biosynthesis of L-Dap within the tuberactinomycin pathway is a testament to the elegant and efficient strategies evolved by microorganisms to produce non-proteinogenic building blocks. The biosynthetic gene clusters for both viomycin and capreomycin have been extensively studied, revealing the enzymatic cascade responsible for L-Dap formation.

Two primary pathways for L-Dap biosynthesis have been elucidated:

-

From L-Serine: In some microorganisms, L-serine serves as the direct precursor to L-Dap. This transformation is catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme that facilitates a β-replacement reaction, where the hydroxyl group of serine is substituted with an amino group.

-

From O-phospho-L-serine (OPS): A more recently characterized pathway involves the condensation of O-phospho-L-serine and L-glutamate, catalyzed by the enzyme CmnB (in the capreomycin pathway). The resulting intermediate is then processed by CmnK to yield L-Dap and α-ketoglutarate.[1]

The following diagram illustrates the biosynthetic pathway of L-Dap from O-phospho-L-serine in the capreomycin biosynthetic pathway.

Caption: Biosynthesis of L-Dap from O-phospho-L-serine.

Incorporation into the Tuberactinomycin Scaffold: The Role of Non-Ribosomal Peptide Synthetases (NRPS)

Once synthesized, L-Dap is incorporated into the growing peptide chain of viomycin or capreomycin by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). These molecular assembly lines are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The adenylation (A) domain of the NRPS is highly specific for its cognate amino acid, ensuring the fidelity of the final natural product.[3]

The following diagram provides a simplified workflow for the NRPS-mediated incorporation of L-Dap into the tuberactinomycin backbone.

Caption: NRPS workflow for L-Dap incorporation.

Occurrence in Zwittermicin A

Zwittermicin A, a linear aminopolyol antibiotic produced by Bacillus cereus, also contains L-2,3-diaminopropionate.[5][7] This antibiotic exhibits a broad spectrum of activity against bacteria, fungi, and protists.[8][9][10] The biosynthesis of zwittermicin A is proposed to involve a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[9]

(2S,3S)-2,3-Diaminobutyric Acid ((2S,3S)-DABA): A Component of Cirratiomycin

Another notable naturally occurring 2,3-diaminoacid is (2S,3S)-2,3-diaminobutyric acid ((2S,3S)-DABA).

Occurrence in Cirratiomycin

(2S,3S)-DABA is a constituent of the heptapeptide antibiotic cirratiomycin, which is produced by Streptomyces cirratus.[11] Cirratiomycin displays antibacterial activity, and its unique structure, which includes several non-proteinogenic amino acids, has garnered interest from a biosynthetic perspective.[11]

Biosynthesis of (2S,3S)-DABA

Recent research has elucidated the biosynthetic pathway of (2S,3S)-DABA in S. cirratus. The pathway commences with L-threonine and involves a series of four enzymatic reactions catalyzed by CirR, CirS, CirQ, and CirB.[11] This discovery has expanded our understanding of the enzymatic strategies employed in nature to synthesize diaminobutyric acid isomers. The biosynthesis proceeds through a PLP-dependent β-replacement mechanism, with ammonia acting as the nucleophile, a strategy that mirrors the proposed biosynthesis of 2,3-diaminopropanoic acid in the viomycin pathway.[6]

Extraterrestrial Occurrence of 2,3-Diaminoacids

Intriguingly, the story of 2,3-diaminoacids extends beyond terrestrial biology. Analysis of the Murchison meteorite, a carbonaceous chondrite that fell in Australia in 1969, has revealed the presence of a variety of organic molecules, including several diamino acids. Among these, dl-2,3-diaminopropanoic acid and 2,3-diaminobutanoic acid were identified.[12][13] The presence of these molecules in a racemic mixture (equal amounts of D and L enantiomers) is consistent with an abiotic origin, suggesting that the building blocks for these unique amino acids may have been present in the early solar system and delivered to a prebiotic Earth.[12]

Physiological Roles and Future Perspectives

The primary known physiological role of naturally occurring 2,3-diaminoacids is as integral components of bioactive secondary metabolites, particularly antibiotics. The diamino functionality can contribute to the overall charge and conformational rigidity of the parent molecule, which are often crucial for target binding and biological activity.

The field of natural product discovery continues to uncover novel molecules with unique structural features. It is highly probable that other 2,3-diaminoacids and their derivatives are present in a variety of organisms, from bacteria and fungi to marine invertebrates and plants, waiting to be discovered.[14][15][16] The elucidation of their biosynthetic pathways will not only provide deeper insights into nature's synthetic capabilities but also furnish a toolbox of novel enzymes for applications in biocatalysis and synthetic biology.

For drug development professionals, natural products containing 2,3-diaminoacids represent a promising starting point for the design of new therapeutic agents. The unique structural and chemical properties of these non-proteinogenic amino acids can be exploited to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

Conclusion

The natural occurrence of 2,3-diaminoacids, exemplified by L-2,3-diaminopropionic acid and (2S,3S)-2,3-diaminobutyric acid, highlights the remarkable chemical diversity found in the microbial world. These non-proteinogenic amino acids are not mere curiosities but are essential building blocks for potent and clinically relevant antibiotics. The elucidation of their biosynthetic pathways has unveiled elegant enzymatic strategies for their formation and incorporation into complex natural products. As we continue to explore the vastness of the natural world, the discovery of new 2,3-diaminoacids and the characterization of their biosynthetic machinery will undoubtedly open new avenues for drug discovery and biotechnological innovation.

References

- Kers, J. A., et al. (2004). Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus. Applied and Environmental Microbiology, 70(9), 5309–5318.

- Emmert, E. A., et al. (2004).

- Luo, Y., et al. (2011). Validation of the Intact Zwittermicin A Biosynthetic Gene Cluster and Discovery of a Complementary Resistance Mechanism in Bacillus thuringiensis. Antimicrobial Agents and Chemotherapy, 55(11), 5131–5140.

- Stohl, E. A., et al. (2000). Genetics of Zwittermicin A Production by Bacillus cereus. Journal of Bacteriology, 182(21), 6066–6072.

- Thomas, M. G., et al. (2004). Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus. Applied and Environmental Microbiology, 70(9), 5309-5318.

- Sewald, N., & Jakubke, H. D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-43.

- Miyanaga, A., et al. (2024). Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine. PubMed.

- Lam, W., et al. (2008). Identification of a novel beta-replacement reaction in the biosynthesis of 2,3-diaminobutyric acid in peptidylnucleoside mureidomycin A. PubMed.

- Seebach, D., et al. (2004). Beta-peptide. Wikipedia.

- Seebach, D., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. R Discovery.

- Bafna, K., et al. (2013). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 79(4), 1107–1116.

- D'Andrea, L. D., et al. (2020). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Pharmaceutical Design, 26(28), 3365-3373.

- Galman, J. L., et al. (2018). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.

- Non-proteinogenic amino acids. Wikipedia.

- Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(1), e3284.

- Usha, R., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 680691.

- Cryle, M. J., et al. (2011). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry, 9(4), 1263–1271.

- Grishin, E. V., & Sokolov, S. D. (2019). D-amino acids in nature, agriculture and biomedicine. Biotechnology & Biotechnological Equipment, 33(1), 1-13.

- Bell, E. A. (1980). Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. CRC Critical Reviews in Food Science and Nutrition, 13(3), 209-239.

- Pryce, R. J. (1971). Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. Biochemistry, 10(23), 4315–4321.

- L-2,4-Diaminobutyric acid. PubChem.

- Han, M., et al. (2022). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. ACS Infectious Diseases, 8(1), 139–150.

- Nunn, P. B., & O'Brien, P. (2008). Metabolic solutions to the biosynthesis of some diaminomonocarboxylic acids in nature: Formation in cyanobacteria of the neurotoxins 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 147(4), 365-372.

- 2,3-Diaminobutyric acid. PubChem.

- Meierhenrich, U. J., et al. (2004). Identification of diamino acids in the Murchison meteorite. Proceedings of the National Academy of Sciences, 101(25), 9182-9186.

- 2,4-Diaminobutyric acid. PubChem.

- Heyer, M., et al. (2020). d-Amino Acids in Plants: Sources, Metabolism, and Functions. International Journal of Molecular Sciences, 21(15), 5406.

- Stonik, V. A., & Kalinin, V. I. (2020). Marine Excitatory Amino Acids: Structure, Properties, Biosynthesis and Recent Approaches to Their Syntheses. Marine Drugs, 18(7), 350.

- Heyer, M., et al. (2020). d-Amino Acids in Plants: Sources, Metabolism, and Functions.

- Kanner, B. I., & Schuldiner, S. (1987). Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport. PubMed.

- Maeda, H., & Dudareva, N. (2012). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1608), 3494-3506.

- Kim, J., et al. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana.

- Johnston, G. A., et al. (1976). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 26(5), 1029-1032.

- Hildebrandt, T. M., et al. (2015). Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense. Frontiers in Plant Science, 6, 1035.

- Sharma, S. S., & Dietz, K. J. (2006). The significance of amino acids and amino acid-derived molecules in plant responses and adaptation to heavy metal stress. Journal of Experimental Botany, 57(4), 711-726.

- Bergenheim, A. T., et al. (2000). Metabolic manipulation of glioblastoma in vivo by retrograde microdialysis of L-2, 4 diaminobutyric acid (DAB). Journal of Neuro-Oncology, 48(2), 127-136.

- Lauritano, C., & Ianora, A. (2016). Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry. Marine Drugs, 14(7), 133.

- Meierhenrich, U. J., et al. (2004). Identification of diamino acid in the Murchison meteorite.

- Lazzi, C., et al. (2020). Waterborne amino acids: uptake and functional roles in aquatic animals. Journal of Experimental Biology, 223(Pt 20), jeb227288.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel beta-replacement reaction in the biosynthesis of 2,3-diaminobutyric acid in peptidylnucleoside mureidomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the complete zwittermicin A biosynthesis gene cluster from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of diamino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-Amino Acids in Plants: Sources, Metabolism, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine Excitatory Amino Acids: Structure, Properties, Biosynthesis and Recent Approaches to Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Biological-Significance-of-Non-Proteinogenic-2,3-Diaminoacids

Executive Summary

Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity with profound implications for biology and medicine.[1] Unlike the 22 proteinogenic amino acids that are genetically coded for protein synthesis, NPAAs are synthesized through various metabolic pathways and often serve as crucial components of secondary metabolites.[2] This guide focuses on a specific, potent subclass: the 2,3-diaminoacids (DAAs). These molecules, characterized by two amino groups on adjacent carbon atoms, are pivotal structural motifs in a range of bioactive natural products, including potent antibiotics and enzyme inhibitors.[3][4] Understanding their biosynthesis, mechanisms of action, and the methodologies to study them is critical for researchers, scientists, and drug development professionals aiming to leverage their therapeutic potential.[5][6] This document provides an in-depth exploration of the biological significance of 2,3-diaminoacids, detailing their structural diversity, biosynthetic origins, key biological activities, and the experimental workflows essential for their investigation and application.

Introduction: Beyond the Canonical 22

The central dogma of molecular biology outlines the translation of genetic code into proteins using a standard set of 20-22 amino acids. However, nature's chemical repertoire is far more extensive. Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during ribosomal synthesis.[2] They are often found in bacteria, fungi, and plants as secondary metabolites.[7]

The incorporation of NPAAs into peptides is a key strategy for enhancing their therapeutic properties, such as stability, potency, and bioavailability.[5][6][8] Among the hundreds of known NPAAs, 2,3-diaminoacids are distinguished by the presence of vicinal amino groups. This structural feature imparts unique conformational constraints and chemical properties, making them valuable building blocks for natural product biosynthesis and synthetic drug design.[9] Key examples include 2,3-diaminopropionic acid (DAP) and 2,3-diaminobutanoic acid (DABA), which are integral components of powerful antibiotics.[3][10]

Structural Diversity and Classification

The defining feature of a 2,3-diaminoacid is the presence of amino groups at both the α (C2) and β (C3) positions.[11] This arrangement creates at least two chiral centers, leading to significant stereochemical diversity. For example, 2,3-diaminobutanoic acid exists as four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[12][13] This stereochemistry is crucial for their biological function, dictating how they are incorporated into larger molecules and how those molecules interact with their biological targets.

Common 2,3-Diaminoacids in Nature:

-

2,3-Diaminopropionic Acid (DAP): The simplest 2,3-diaminoacid, found in antibiotics like tuberactinomycins (e.g., viomycin, capreomycin) and the siderophore staphyloferrin B.[3][14]

-

2,3-Diaminobutanoic Acid (DABA): A key component of various microbial peptides.

-

2,3-Diamino-2,3-dideoxyglucuronic Acid: A component of the cell wall polysaccharide of Propionibacterium acnes.[15]

Biosynthesis and Natural Occurrence

2,3-Diaminoacids are not products of primary metabolism but are synthesized via specialized enzymatic pathways. The biosynthesis of L-2,3-diaminopropionic acid (L-DAP), a precursor for many antibiotics, is a well-studied example.[16]

One common pathway begins with a standard proteinogenic amino acid. For instance, 2,3-diaminopropionate can be formed from serine through a pyridoxal phosphate (PLP)-mediated amination.[3] In the biosynthesis of capreomycin, the enzyme CmnB, a PLP-dependent enzyme, catalyzes a key condensation reaction to form an intermediate that is later converted to L-DAP.[16]

These specialized amino acids are then incorporated into larger secondary metabolites, typically through the action of non-ribosomal peptide synthetases (NRPSs).[17] These large, multi-enzyme complexes assemble peptides in a stepwise fashion, allowing for the incorporation of a wide array of non-proteinogenic building blocks.[18]

Key Biological Activities and Mechanisms of Action

The presence of 2,3-diaminoacids confers potent biological activities to their parent molecules, primarily by enabling unique structural conformations and intermolecular interactions.

Antimicrobial Activity: Targeting the Ribosome

The most prominent examples of 2,3-diaminoacid-containing natural products are the tuberactinomycin antibiotics, which include viomycin and capreomycin.[19] These cyclic peptides are critical second-line treatments for multidrug-resistant tuberculosis.[20]

Mechanism of Action: Capreomycin and viomycin bind to the bacterial 70S ribosome at a crucial interface between the small (30S) and large (50S) subunits.[19][21] Specifically, they interact with helix 44 of the 16S rRNA and helix 69 of the 23S rRNA.[18][22] This binding event stabilizes tRNA in the A-site, effectively stalling the translocation step of protein synthesis and leading to bacterial cell death.[19][21] The rigid, cyclic structure of these peptides, constrained by the 2,3-diaminopropionic acid residue, is essential for this high-affinity binding.[19]

Enzyme Inhibition and Other Roles

Beyond ribosome inhibition, 2,3-diaminoacids and their derivatives exhibit a range of other biological functions:

-

Peptidoglycan Synthesis: D-amino acids, including relatives of 2,3-DAAs, can be incorporated into the peptidoglycan cell wall of bacteria.[23][24] This can interfere with the normal process of cell wall synthesis and cross-linking, which is a major target for antibiotics.[25][26][27] The incorporation is often mediated by penicillin-insensitive L,D-transpeptidases.[26]

-

Enzyme Inhibition: 2,3-Diaminopropionic acid has been shown to inhibit polyphenoloxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[14]

-

Advanced Glycation Endproduct (AGE) Scavenging: Peptides with an N-terminal 2,3-diaminopropionic acid can effectively scavenge α-dicarbonyl compounds like methylglyoxal, preventing the formation of harmful AGEs implicated in aging and diabetes.[14]

-

Neuroactivity: Other diamino acids, such as 2,4-diaminobutyric acid, act as inhibitors of GABA transaminase and GABA reuptake, thereby elevating levels of the neurotransmitter GABA in the brain.[28]

Methodologies for Investigation

Studying non-proteinogenic amino acids requires a combination of analytical, synthetic, and biological techniques.

Isolation and Structural Elucidation

Objective: To isolate and identify a novel 2,3-diaminoacid-containing compound from a natural source (e.g., a bacterial fermentation broth).

Workflow:

-

Extraction: The producing organism is cultured, and the biomass or supernatant is extracted with a suitable solvent (e.g., methanol, ethyl acetate) to obtain a crude extract.

-

Fractionation: The crude extract is subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is the method of choice, often using a reverse-phase C18 column with a water/acetonitrile gradient.[29]

-

Bioassay-Guided Fractionation: HPLC fractions are collected and tested for the desired biological activity (e.g., antimicrobial activity against a test organism). Active fractions are selected for further purification.

-

Purification: The active fractions are re-chromatographed under different conditions until a pure compound is isolated.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the atoms, definitively identifying the 2,3-diaminoacid moiety.[30]

-

Chemical Synthesis

Objective: To synthesize a specific stereoisomer of a 2,3-diaminoacid for incorporation into a peptide or for biological testing.

Asymmetric synthesis is crucial for obtaining enantiomerically pure 2,3-diaminoacids.[31] Strategies often involve:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereoselective formation of the new chiral centers.[32]

-

Asymmetric Catalysis: Using a chiral catalyst (e.g., a rhodium or phosphoric acid-based catalyst) to control the stereochemical outcome of a reaction, such as a Mannich-type reaction.[33]

-

Stereoselective Ring-Opening: Highly strained chiral rings, like aziridines, can be opened with nitrogen nucleophiles in a regio- and stereospecific manner to generate the vicinal diamine structure.[34]

Example Protocol: Azide Displacement on a Chiral Precursor Causality: This method establishes the C3-amine by displacing a leaving group (e.g., bromide) with an azide, which can be cleanly reduced to the amine. The stereochemistry is controlled by the chiral auxiliary used in the initial alkylation step.[31]

-

Asymmetric Alkylation: A chiral glycine enolate equivalent (e.g., a Schöllkopf bislactim ether) is alkylated with dibromomethane. The chiral auxiliary directs the approach of the electrophile, setting the stereochemistry at C2.

-

Azide Displacement: The resulting α-bromo product is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide via an Sₙ2 reaction to install the azido group at the C3 position.

-

Reduction: The azido group is reduced to an amine. A common and effective method is catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or using a reducing agent like triphenylphosphine (Staudinger reaction).

-

Deprotection: The chiral auxiliary and any other protecting groups are removed, typically by acid hydrolysis, to yield the final, enantiomerically enriched 2,3-diaminoacid.

Therapeutic and Biotechnological Applications

The unique properties of 2,3-diaminoacids make them highly valuable in drug discovery and development.[8][35][36]

-

Developing Novel Antibiotics: The structures of capreomycin and viomycin serve as scaffolds for designing new antibiotics that can overcome existing resistance mechanisms.[21]

-

Improving Peptide Therapeutics: Incorporating 2,3-diaminoacids or other NPAAs into therapeutic peptides can increase their resistance to proteolytic degradation, enhance receptor binding affinity, and improve their pharmacokinetic profiles.[5][6][37][38]

-

Probing Biological Systems: Fluorescently labeled D-amino acids (which can include 2,3-DAA derivatives) are used as powerful tools to visualize bacterial cell wall synthesis in real-time, providing insights into bacterial growth and division.[39]

Table 1: Selected 2,3-Diaminoacid-Containing Compounds and Their Biological Significance

| Compound/Class | Core 2,3-DAA | Source Organism | Primary Biological Activity | Mechanism of Action / Significance |

| Capreomycin | L-2,3-Diaminopropionic acid | Saccharothrix mutabilis | Anti-tuberculosis | Binds to bacterial 70S ribosome, inhibiting protein translocation.[19][20] |

| Viomycin | L-2,3-Diaminopropionic acid | Streptomyces puniceus | Anti-tuberculosis | Binds to bacterial 70S ribosome, inhibiting protein translocation.[18][19] |

| Zwittermicin A | 2,3-Diaminopropionic acid | Bacillus cereus | Broad-spectrum antibiotic | Mechanism involves disruption of cell membrane integrity. |

| Albizziine | L-2,3-Diaminopropionic acid | Albizia julibrissin (plant) | Antimetabolite | Structural analog of glutamine, can interfere with metabolic pathways.[4] |

| Staphyloferrin B | 2,3-Diaminopropionic acid | Staphylococcus aureus | Siderophore | Chelates iron, crucial for bacterial iron acquisition and virulence.[14] |

Conclusion and Future Directions

Non-proteinogenic 2,3-diaminoacids are far more than metabolic curiosities; they are master keys to potent biological activity. From disabling the ribosomes of deadly pathogens to acting as crucial virulence factors, their roles are diverse and significant. As tools in synthetic biology and medicinal chemistry, they offer a way to engineer peptides with superior therapeutic properties, overcoming the limitations of their proteinogenic counterparts.[1][8]

Future research will undoubtedly uncover new 2,3-diaminoacids from unexplored ecological niches. Advances in synthetic biology will enable the creation of novel biosynthetic pathways to produce these valuable building blocks in engineered host organisms.[17][40] Furthermore, the continued application of sophisticated synthetic and analytical methods will allow for the precise tailoring of 2,3-diaminoacid-containing molecules, paving the way for a new generation of powerful and specific therapeutics.

References

- Vertex AI Search. (2025). The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery.

-

Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]

-

Mittendorf, J., & Hartwig, W. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 215-238). American Chemical Society. [Link]

-

Wikipedia. (n.d.). 2,3-Diaminopropionic acid. [Link]

-

Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

-

Stanley, R. E., et al. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. Nature Structural & Molecular Biology, 17(3), 289–293. [Link]

-

Stanley, R. E., et al. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. ResearchGate. [Link]

-

Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1185–1209. [Link]

-

Khomutov, M. A., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 14(11), 765. [Link]

-

Stanley, R. E., et al. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. PubMed Central. [Link]

-

ResearchGate. (n.d.). Binding site of tuberactinomycins viomycin and capreomycin. [Link]

-

Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Wilson, D. N. (2022). Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. Frontiers in Molecular Biosciences, 9, 969407. [Link]

-

Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(18), 5666. [Link]

-

D'Acquarica, I., et al. (2022). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 27(19), 6542. [Link]

-

Van der Donk, W. A. (2008). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 73(16), 6409–6419. [Link]

-

PubChem. (n.d.). 2,3-Diaminopropionic acid. [Link]

-

Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167–3196. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. [Link]

-

Tsai, M.-D., et al. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta Crystallographica Section F, Structural Biology Communications, 79(Pt 7), 227–233. [Link]

-

Shaikh, A. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]

-

Cummins, C. S., et al. (1982). Isolation, Identification, and Synthesis of 2,3-Diamino-2,3-Dideoxyglucuronic Acid: a Component of Propionibacterium acnes Cell Wall Polysaccharide. Journal of Bacteriology, 151(3), 1388–1393. [Link]

-

Williams, C. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1468974. [Link]

-

Williams, C. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed Central. [Link]

-

Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. ResearchGate. [Link]

-

Wikipedia. (n.d.). Peptidoglycan. [Link]

-

Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]

-

Caparrós, M., et al. (1992). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of Bacteriology, 174(18), 5549–5559. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. [Link]

-

Hernández, D., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 693. [Link]

-

Egan, A. J. F., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(1). [Link]

-

Li, B., et al. (2021). Synthesis of chiral α, β‐ diamino acids. Chemistry – An Asian Journal, 16(18), 2636-2640. [Link]

-

Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33–52. [Link]

-

Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 26(23), 7345. [Link]

-

Vlieghe, P., & Khrestchatisky, M. (2013). Biomedical applications of dipeptides and tripeptides. Current Opinion in Pharmacology, 13(5), 741–747. [Link]

-

Semantic Scholar. (n.d.). BIOLOGICAL ROLE OF D-α-AMINO ACIDS AND THEIR OCCURENCE IN FOODSTUFFS. [Link]

-

Dermatology Times. (2021). Peptides and Their Many Uses. [Link]

-

PubChem. (n.d.). 2,3-Diaminobutyric acid. [Link]

-

Pathade, G., et al. (2024). Isolation and Characterization of Microorganisms from Natural Sources for Amino Acid Oxidase Production. Bulletin of Pure & Applied Sciences-Zoology, 43B(1s). [Link]

-

Kumar, P., et al. (2017). Natural proteins: Sources, isolation, characterization and applications. Journal of Ethnopharmacology, 206, 1–18. [Link]

-

Wang, L., et al. (2019). Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. Marine Drugs, 17(10), 554. [Link]

-

PubChem. (n.d.). (2R,3S)-2,3-Diaminobutanoic acid. [Link]

-

PubChem. (n.d.). (2S,3R)-2,3-Diaminobutanoic acid. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. docta.ucm.es [docta.ucm.es]

- 10. 2,3-Diaminobutyric acid | C4H10N2O2 | CID 5316628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2R,3S)-2,3-Diaminobutanoic acid | C4H10N2O2 | CID 11051624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (2S,3R)-2,3-Diaminobutanoic acid | C4H10N2O2 | CID 11073394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Isolation, Identification, and Synthesis of 2,3-Diamino-2,3-Dideoxyglucuronic Acid: a Component of Propionibacterium acnes Cell Wall Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. journals.asm.org [journals.asm.org]

- 28. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

- 30. Natural proteins: Sources, isolation, characterization and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. renyi.hu [renyi.hu]

- 32. (2S,3S)-2,3-Diaminobutanoic Acid|High Purity [benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 37. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,3S)-2,3-diaminosuccinic acid structural characterization

An In-depth Technical Guide to the Structural Characterization of (2R,3S)-2,3-diaminosuccinic Acid

Introduction

(2R,3S)-2,3-diaminosuccinic acid is a non-proteinogenic amino acid that presents a unique structural characterization challenge. As a meso compound, it contains two chiral centers (at C2 and C3) but is achiral overall due to an internal plane of symmetry. This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation and stereochemical confirmation of this molecule, designed for researchers and professionals in chemical synthesis and drug development. The methodologies described herein are selected to form a self-validating workflow, where each analysis provides complementary information, leading to a definitive structural assignment.

The core principle of this guide is to explain not just the "how" but the "why" behind each experimental choice. We will progress from fundamental molecular formula confirmation to the nuanced details of its three-dimensional arrangement, demonstrating how a combination of spectroscopic and crystallographic techniques is essential for a complete and trustworthy characterization.

Diagram of the Overall Characterization Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive structural analysis.

Caption: Overall workflow for the structural characterization of (2R,3S)-2,3-diaminosuccinic acid.

Molecular Weight and Formula Confirmation: Mass Spectrometry

Expertise & Rationale: The first step in characterizing any synthesized or isolated compound is to confirm its molecular weight (MW) and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose due to its high accuracy and sensitivity. Electrospray ionization (ESI) is chosen as the ionization technique because it is a soft method, minimizing fragmentation and typically yielding a strong signal for the protonated molecular ion [M+H]⁺, which is ideal for polar molecules like amino acids.[1]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile containing 0.1% formic acid. The acid aids in the protonation of the analyte.

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap system.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured exact mass should be compared to the theoretical exact mass of C₄H₉N₂O₄⁺.

Data Presentation: Expected Mass Spectrometry Results

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₄H₈N₂O₄ | - |

| Exact Mass | 148.0484 | - |

| [M+H]⁺ Ion | 149.0557 | 149.0557 ± 0.0005 |

The observation of a high-resolution mass peak within 5 ppm of the theoretical value provides strong evidence for the correct elemental composition.

Functional Group Identification: FTIR Spectroscopy

Expertise & Rationale: Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] For (2R,3S)-2,3-diaminosuccinic acid, we expect to see characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) groups. This analysis confirms that the primary structural motifs are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-2800 | O-H (Carboxylic Acid) | Stretching (broad) |

| 3400-3300 | N-H (Amine) | Stretching |

| 2950-2850 | C-H (Alkane) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | N-H | Bending |

Covalent Structure & Symmetry: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed covalent structure and symmetry of a molecule in solution. For (2R,3S)-2,3-diaminosuccinic acid, NMR is crucial for demonstrating the molecule's inherent symmetry. Due to the internal plane of symmetry in this meso compound, the two methine protons (H2 and H3) are chemically equivalent, as are the two carboxylic acid carbons (C1 and C4).[3] This results in a significantly simpler spectrum than would be expected for its chiral (2R,3R) or (2S,3S) diastereomers.

Diagram: Symmetry in (2R,3S)-2,3-diaminosuccinic Acid

Caption: The internal plane of symmetry renders corresponding groups chemically equivalent.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to exchange the acidic (COOH) and amine (NH₂) protons, simplifying the spectrum to show only the C-H signals.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to confirm the methine (CH) carbon assignment.

-

Referencing: Reference the spectra to an internal standard or to the residual solvent peak.

Data Presentation: Predicted NMR Chemical Shifts (in D₂O)

¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~3.9-4.1 | Singlet | 2H | H2, H3 |

Rationale: Due to the plane of symmetry, H2 and H3 are chemically and magnetically equivalent, resulting in a single peak (singlet).

¹³C NMR Data

| Predicted δ (ppm) | Assignment |

| ~175-180 | C1, C4 (COOH) |

| ~55-60 | C2, C3 (CH-NH₂) |

Rationale: The symmetry also makes the two methine carbons (C2, C3) equivalent and the two carboxyl carbons (C1, C4) equivalent, leading to only two signals in the ¹³C spectrum.[4]

Definitive Stereochemical Assignment: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides strong evidence for the meso configuration, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in space.[5] This technique is the ultimate arbiter of stereochemistry. It allows for the direct visualization of the relative orientations of the substituents around the C2 and C3 stereocenters, definitively confirming the (2R,3S) configuration.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution (e.g., water/ethanol) or vapor diffusion methods.

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated.

-

Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Data Presentation: Representative Crystallographic Data

| Parameter | Representative Value | Interpretation |

| Crystal System | Monoclinic | Defines the shape of the unit cell. |

| Space Group | P2₁/c | A centrosymmetric space group, consistent with an achiral (meso) molecule. |

| a, b, c (Å) | 5.8, 8.2, 11.5 | Unit cell dimensions. |

| β (°) | 95.5 | Unit cell angle. |

| C2-C3 Bond Length (Å) | ~1.53 | Typical C-C single bond. |

| C-N Bond Length (Å) | ~1.47 | Typical C-N single bond. |

| C=O Bond Length (Å) | ~1.25 | Typical C=O double bond. |

Confirmation of Achirality: Circular Dichroism (CD) Spectroscopy

Expertise & Rationale: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light.[7] This phenomenon is only observed in chiral molecules. Therefore, CD spectroscopy serves as a powerful and definitive test for achirality. A true meso compound, being achiral, will not produce a CD signal.[3] This experiment is a crucial self-validating step to distinguish the meso isomer from any potential contamination with its optically active (2R,3R) or (2S,3S) counterparts, which would exhibit mirror-image CD spectra.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of the compound in a suitable transparent solvent (e.g., water or a buffered solution) at a known concentration (e.g., 0.1 mg/mL).

-

Instrument: Use a CD spectropolarimeter.

-

Data Acquisition: Scan the sample in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a 1 mm path length.

-

Blank Correction: Subtract the spectrum of the solvent from the sample spectrum.

-

Analysis: The resulting spectrum should be a flat line at or very near zero molar ellipticity across the entire wavelength range.

Expected Result: A complete absence of a CD signal, confirming the sample is optically inactive and consistent with its meso structure.

Conclusion

The structural characterization of (2R,3S)-2,3-diaminosuccinic acid requires a synergistic application of multiple analytical techniques. The workflow presented here provides a robust and logical pathway to a definitive assignment. Mass spectrometry confirms the molecular formula, FTIR identifies key functional groups, and NMR spectroscopy reveals the covalent connectivity and, critically, the molecular symmetry indicative of a meso compound. Single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure and relative stereochemistry. Finally, the absence of a signal in CD spectroscopy validates the achiral nature of the molecule. Following this comprehensive guide ensures a high degree of scientific rigor and confidence in the final structural assignment.

References

-

MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]

-

Wikipedia. Circular dichroism. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. Meso Compounds. [Link]

-

Pearson. Meso Compound Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Harvard University. Circular Dichroism (CD) - Center for Macromolecular Interactions. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Chemsrc. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2. [Link]

-

Mayo Clinic. X-ray crystallography - Structural Biology Core. [Link]

-

PubChem. 2,3-Diaminosuccinic acid | C4H8N2O4 | CID 287290. [Link]

-

Gabarska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. National Institutes of Health. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hmdb.ca [hmdb.ca]

- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 6. CAS 23220-52-2: meso-2,3-diaminosuccinic acid | CymitQuimica [cymitquimica.com]

- 7. Circular dichroism - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Analysis of Diaminosuccinic Acid Derivatives

Introduction: The Significance of Diaminosuccinic Acid Derivatives in Drug Discovery

Diaminosuccinic acid (DASA), a non-proteinogenic amino acid, serves as a versatile chiral building block in the synthesis of a wide array of pharmacologically relevant molecules. Its derivatives are integral components of peptidomimetics, enzyme inhibitors, and various therapeutic agents. The stereochemical complexity of DASA, with its two chiral centers, gives rise to three stereoisomers: (2R,3R)-DASA, (2S,3S)-DASA, and meso-DASA. The distinct spatial arrangement of functional groups in these isomers profoundly influences their biological activity and pharmacokinetic profiles. Consequently, the precise and unambiguous characterization of DASA derivatives is paramount in drug development and chemical biology research.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques employed for the structural elucidation and characterization of diaminosuccinic acid derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry and Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural analysis of DASA derivatives, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of the methine protons (H-2 and H-3) are particularly diagnostic of the relative stereochemistry (syn or anti) of the two amino groups.

-

Causality of Chemical Shifts: The electronegativity of the substituents on the amino and carboxyl groups significantly impacts the chemical shifts of the methine protons. For instance, esterification of the carboxylic acid groups will cause a downfield shift of the adjacent methine proton signals compared to the free acid. Similarly, the nature of the protecting groups on the amino functionalities (e.g., Boc, Cbz) will influence the electronic environment and thus the chemical shifts.

-

Stereochemical Insights from Coupling Constants: The vicinal coupling constant (³JHH) between the two methine protons is a critical parameter for differentiating between meso (syn) and chiral (anti) diastereomers. According to the Karplus relationship, the magnitude of ³JHH depends on the dihedral angle between the two C-H bonds.

-